Cas no 1250028-90-0 (N-cyclopropyl-2-fluoro-5-methylbenzamide)

N-cyclopropyl-2-fluoro-5-methylbenzamide 化学的及び物理的性質
名前と識別子
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- N-cyclopropyl-2-fluoro-5-methylbenzamide
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- インチ: 1S/C11H12FNO/c1-7-2-5-10(12)9(6-7)11(14)13-8-3-4-8/h2,5-6,8H,3-4H2,1H3,(H,13,14)
- InChIKey: QAKARUZBRZMDDI-UHFFFAOYSA-N
- ほほえんだ: C(NC1CC1)(=O)C1=CC(C)=CC=C1F
N-cyclopropyl-2-fluoro-5-methylbenzamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
abcr | AB607972-5g |
N-Cyclopropyl-2-fluoro-5-methylbenzamide; . |
1250028-90-0 | 5g |
€2218.40 | 2024-07-19 | ||
abcr | AB607972-250mg |
N-Cyclopropyl-2-fluoro-5-methylbenzamide; . |
1250028-90-0 | 250mg |
€355.80 | 2024-07-19 | ||
abcr | AB607972-1g |
N-Cyclopropyl-2-fluoro-5-methylbenzamide; . |
1250028-90-0 | 1g |
€659.60 | 2024-07-19 |
N-cyclopropyl-2-fluoro-5-methylbenzamide 関連文献
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Jingxiang Pang RSC Adv., 2019,9, 20982-20988
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Zhimin Dong,Zifan Li,Yue Feng,Wenjie Dong,Ting Wang,Zhongping Cheng,Youqun Wang,Ying Dai,Xiaohong Cao,Yuhui Liu Environ. Sci.: Nano, 2021,8, 2372-2385
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Tanja Knaus,Vasilis Tseliou,Luke D. Humphreys,Nigel S. Scrutton,Francesco G. Mutti Green Chem., 2018,20, 3931-3943
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Rupsha Chaudhuri,Arindam Das,Hsin-Yi Liao,Rai-Shung Liu Chem. Commun., 2010,46, 4601-4603
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Yuye Wang,Shiyue Liu,Tiankai Zhang,Hengji Cong,Yuanyuan Wei,Jianbin Xu,Yi-Ping Ho,Siu-Kai Kong,Ho-Pui Ho Lab Chip, 2019,19, 3870-3879
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Wei Wang,Tao Yan,Shibin Cui,Jun Wan Chem. Commun., 2012,48, 10228-10230
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Yang Zhang,Qiong Chen,Yan Wang,Xujun Zheng,Haiying Wang,Fahe Cao,Andrew C.-H. Sue,Hao Li Chem. Commun., 2020,56, 11887-11890
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Shuqian Zhang,Yang Yuan,Wang Zhang,Fang Song,Jinghan Li,Qinglei Liu,Jiajun Gu,Di Zhang J. Mater. Chem. A, 2021,9, 17985-17993
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Sai Zhang,Xuetao Shen,Zhiping Zheng,Yuanyuan Ma J. Mater. Chem. A, 2015,3, 10504-10511
N-cyclopropyl-2-fluoro-5-methylbenzamideに関する追加情報
Comprehensive Overview of N-cyclopropyl-2-fluoro-5-methylbenzamide (CAS No. 1250028-90-0): Properties, Applications, and Research Insights
N-cyclopropyl-2-fluoro-5-methylbenzamide (CAS No. 1250028-90-0) is a fluorinated benzamide derivative that has garnered significant attention in pharmaceutical and agrochemical research due to its unique structural features. The compound's cyclopropyl and fluoro substituents contribute to its stereoelectronic properties, making it a valuable intermediate in drug discovery. Recent studies highlight its potential as a scaffold for kinase inhibitors and antimicrobial agents, aligning with the growing demand for novel bioactive molecules.
In the context of AI-driven drug design, N-cyclopropyl-2-fluoro-5-methylbenzamide exemplifies how computational chemistry can optimize small-molecule libraries. Researchers frequently search for "fluorobenzamide derivatives in drug discovery" or "CAS 1250028-90-0 applications," reflecting its relevance in high-throughput screening. The compound's lipophilicity (LogP ~2.8) and hydrogen-bonding capacity make it suitable for targeting protein-protein interactions, a hot topic in precision medicine.
The synthesis of N-cyclopropyl-2-fluoro-5-methylbenzamide typically involves amide coupling between 2-fluoro-5-methylbenzoic acid and cyclopropylamine, followed by purification via column chromatography. Analytical characterization by NMR (¹H, ¹³C, ¹⁹F) and LC-MS confirms its structural integrity. These protocols are frequently queried as "synthesis of fluorinated benzamides" in scientific databases, underscoring the compound's technical significance.
From an SEO perspective, content related to "small-molecule modulators" and "SAR studies of benzamides" attracts substantial organic traffic. The meta-substitution pattern in N-cyclopropyl-2-fluoro-5-methylbenzamide offers steric advantages for enzyme inhibition, a feature often explored in cancer therapeutics research. This aligns with trending searches like "fluorine in medicinal chemistry 2024" and "cyclopropyl pharmacophore."
Environmental and regulatory aspects of CAS 1250028-90-0 are equally critical. The compound's biodegradability and ecotoxicological profile comply with OECD 301 guidelines, addressing concerns about "green chemistry in API synthesis." Its low bioaccumulation potential (BCF < 100) makes it preferable for sustainable applications, resonating with queries about "eco-friendly heterocyclic compounds."
In material science, the crystal structure of N-cyclopropyl-2-fluoro-5-methylbenzamide (space group P2₁/c) exhibits interesting π-stacking interactions, relevant to "solid-state pharmaceutical formulations." Powder X-ray diffraction (PXRD) studies confirm its polymorphic stability, a key parameter for "formulation scientists" searching for "excipient compatibility data."
The compound's patent landscape reveals applications in crop protection formulations, particularly as a fungicide synergist. This connects with agricultural researchers investigating "fluoroaromatic agrochemicals" or "cyclopropyl-containing pesticides." Its mode of action involves disruption of fungal cell wall biosynthesis, a mechanism gaining traction in antifungal resistance studies.
Analytical method development for 1250028-90-0 often employs UHPLC-UV (λ = 254 nm) with C18 columns, addressing QA/QC requirements. Laboratories frequently search for "HPLC methods for fluorobenzamides" or "CAS 1250028-90-0 purity standards," highlighting its industrial importance. The compound's chromatographic behavior (k' ≈ 3.5 in 60:40 MeCN/H₂O) serves as a benchmark for similar derivatives.
Emerging applications in PET radiochemistry leverage the ¹⁸F-labeled analog of this compound for molecular imaging. This intersects with searches about "fluorine-18 tracers" and "neuroreceptor ligands," particularly in Alzheimer's disease research. The blood-brain barrier permeability predicted for N-cyclopropyl-2-fluoro-5-methylbenzamide (PSA = 45 Ų) further enhances its biomedical appeal.
In conclusion, N-cyclopropyl-2-fluoro-5-methylbenzamide represents a multifaceted compound bridging medicinal chemistry, agricultural science, and material engineering. Its CAS 1250028-90-0 identifier serves as a gateway for researchers exploring "structure-activity relationships of fluorinated amides" or "small-molecule probe development," ensuring sustained relevance in interdisciplinary scientific discourse.
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